4-amino-N-benzylbenzenesulfonamide

Description

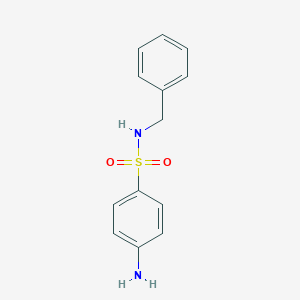

Structure

3D Structure

Properties

IUPAC Name |

4-amino-N-benzylbenzenesulfonamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H14N2O2S/c14-12-6-8-13(9-7-12)18(16,17)15-10-11-4-2-1-3-5-11/h1-9,15H,10,14H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZHKXBELKPQXYEH-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)CNS(=O)(=O)C2=CC=C(C=C2)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H14N2O2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID3046110 | |

| Record name | Benzylsulfamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID3046110 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

262.33 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1709-54-2, 104-22-3 | |

| Record name | 4-Amino-N-(phenylmethyl)benzenesulfonamide | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1709-54-2 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 1709-54-2 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=37906 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Benzylsulfamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID3046110 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 4-amino-N-benzylbenzene-1-sulfonamide | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

4-amino-N-benzylbenzenesulfonamide chemical properties

An In-depth Technical Guide to 4-amino-N-benzylbenzenesulfonamide

Authored by a Senior Application Scientist

Introduction

This compound is a distinct chemical entity belonging to the sulfonamide class of compounds. The sulfonamide functional group (-S(=O)₂-N-) is a cornerstone of modern medicinal chemistry, first introduced to the world in the form of antibacterial "sulfa drugs"[1][2][3]. Since that initial discovery, the versatility of the sulfonamide scaffold has been exploited to develop a vast range of therapeutic agents with applications spanning from antimicrobial and antiviral to anticancer and anti-inflammatory treatments[2][4].

This guide provides a comprehensive technical overview of this compound, designed for researchers, medicinal chemists, and drug development professionals. We will delve into its fundamental chemical and physical properties, outline a robust synthetic pathway with detailed experimental protocols, explore its spectroscopic signature, and discuss its potential biological significance within the broader context of sulfonamide-based therapeutics. The narrative is structured to provide not just data, but also the scientific rationale behind the compound's behavior and synthesis—a perspective grounded in practical laboratory experience.

Core Chemical Identity and Structure

Understanding a molecule begins with its unambiguous identification and structure. This compound is structurally characterized by a central benzenesulfonamide core. An amino group is substituted at the para-position (C4) of the phenyl ring, while a benzyl group is attached to the sulfonamide nitrogen.

-

IUPAC Name: this compound[5]

-

CAS Number: 1709-54-2[5]

-

Molecular Formula: C₁₃H₁₄N₂O₂S[5]

-

Synonyms: N-Benzyl-sulfanilamide, [(4-aminophenyl)sulfonyl]benzylamine[5]

Chemical Structure:

Physicochemical Properties

The physical properties of a compound dictate its handling, formulation, and pharmacokinetic behavior. The data presented below has been aggregated from authoritative chemical databases.

| Property | Value | Reference |

| Molecular Weight | 262.33 g/mol | [5] |

| Appearance | Solid (Predicted) | |

| Melting Point | 112-115 °C (for a related compound) | [6] |

| XLogP3 | 1.7 | [5] |

| Hydrogen Bond Donors | 2 | [5] |

| Hydrogen Bond Acceptors | 4 | [5] |

| Rotatable Bond Count | 4 | [5] |

| Exact Mass | 262.07759887 Da | [5] |

| Solubility | Sparingly soluble in water; soluble in organic solvents like DMSO, methanol, and acetone. |

Note: Some properties are predicted based on computational models or inferred from structurally related compounds where direct experimental data is unavailable.

Synthesis and Reactivity

Retrosynthetic Analysis and Strategy

The synthesis of this compound is most logically achieved via a nucleophilic substitution reaction. The key disconnection is at the sulfur-nitrogen bond, identifying a sulfonyl chloride and an amine as the primary synthons.

Causality in Synthetic Design: The primary aromatic amine of the starting material, 4-aminobenzenesulfonyl chloride, is nucleophilic and could potentially react with another molecule of the sulfonyl chloride, leading to undesired oligomerization. To ensure a clean and high-yielding reaction, it is standard practice in the field to protect this amino group. Acetylation is a common and effective strategy, yielding 4-acetylaminobenzenesulfonyl chloride. This protecting group is stable under the sulfonamide formation conditions and can be readily removed in a subsequent hydrolysis step.

Detailed Experimental Protocol

This protocol is a self-validating system, incorporating in-process checks (TLC) and a final purification step to ensure the integrity of the final product.

Step 1: Protection of the Aromatic Amine

-

Reaction: 4-aminobenzenesulfonamide is reacted with acetic anhydride to form N-acetyl-4-aminobenzenesulfonamide.

-

Rationale: This step is not strictly necessary for the target molecule's synthesis from sulfanilamide but is crucial if starting from 4-aminobenzenesulfonyl chloride. For this guide, we will illustrate the more common laboratory synthesis starting from the widely available 4-acetylaminobenzenesulfonyl chloride.

Step 2: Sulfonamide Bond Formation

-

To a stirred solution of benzylamine (1.0 eq) in a suitable solvent (e.g., dichloromethane or THF) at 0 °C, add a base such as triethylamine or pyridine (1.2 eq).

-

Slowly add a solution of 4-acetylaminobenzenesulfonyl chloride (1.05 eq) in the same solvent.

-

Expert Insight: The slow, dropwise addition at reduced temperature is critical to control the exothermicity of the reaction and prevent side-product formation.

-

-

Allow the reaction to warm to room temperature and stir for 4-6 hours.

-

Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting sulfonyl chloride is consumed.

-

Upon completion, quench the reaction with water and extract the product into an organic solvent. Wash the organic layer sequentially with dilute HCl (to remove excess benzylamine and base), saturated sodium bicarbonate solution, and brine.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and evaporate the solvent under reduced pressure to yield the crude protected product, N-benzyl-4-acetylaminobenzenesulfonamide.

Step 3: Deprotection of the Aromatic Amine

-

Dissolve the crude product from Step 2 in a mixture of methanol and aqueous hydrochloric acid (e.g., 6M HCl).

-

Heat the mixture to reflux for 2-4 hours.

-

Trustworthiness: The hydrolysis of the acetyl group is typically robust. Progress can be monitored via TLC by observing the disappearance of the starting material spot and the appearance of the more polar product spot.

-

-

After cooling, neutralize the reaction mixture carefully with a base (e.g., NaOH or NaHCO₃) until the pH is ~7-8, at which point the product will precipitate.

-

Collect the solid product by vacuum filtration, wash with cold water, and dry under vacuum to yield this compound.

-

Recrystallization from a suitable solvent system (e.g., ethanol/water) can be performed for further purification.

Synthesis Workflow Diagram

Caption: Synthetic workflow for this compound.

Spectroscopic Characterization

Spectroscopic analysis provides the definitive structural confirmation of a synthesized molecule.

-

¹H NMR: The proton NMR spectrum is expected to show distinct signals corresponding to the different proton environments. Aromatic protons on the p-substituted ring will appear as two doublets (an AA'BB' system) between ~6.5-7.8 ppm. The five protons of the benzyl ring will appear as a multiplet, typically between 7.2-7.4 ppm. A singlet or doublet for the benzylic methylene (CH₂) protons will be visible around 4.0-4.3 ppm. The sulfonamide N-H proton will appear as a broad singlet, and the primary amine (-NH₂) protons will also give a broad singlet.

-

¹³C NMR: The carbon spectrum will show signals for the distinct carbon atoms. Expect four signals for the p-substituted phenyl ring, three or four signals for the benzyl ring carbons, and a signal for the benzylic CH₂ carbon around 45-50 ppm.

-

Infrared (IR) Spectroscopy: The IR spectrum provides confirmation of the key functional groups.[7] Characteristic absorption bands include:

-

N-H stretching: Two bands for the primary amine (-NH₂) around 3350-3450 cm⁻¹ and a single band for the sulfonamide N-H around 3250 cm⁻¹.

-

S=O stretching: Strong, characteristic asymmetric and symmetric stretching bands for the sulfonyl group (SO₂) appearing at approximately 1330-1370 cm⁻¹ and 1140-1180 cm⁻¹, respectively.

-

-

Mass Spectrometry (MS): Electron impact or electrospray ionization mass spectrometry will show the molecular ion peak [M]⁺ or protonated molecular ion peak [M+H]⁺ corresponding to its molecular weight (262.33 g/mol ).[5]

Potential Applications and Biological Significance

While specific biological activity for this compound is not extensively documented in high-impact literature, its structure is highly relevant to drug discovery. The broader class of sulfonamides exhibits a vast range of pharmacological activities.[1][2]

Antimicrobial Potential

The core structure of this compound is that of a sulfanilamide derivative. Sulfanilamides are classic antibacterial agents that function as competitive inhibitors of the bacterial enzyme dihydropteroate synthetase (DHPS)[3]. This enzyme is critical for the synthesis of folic acid, an essential nutrient for bacterial proliferation. By mimicking the natural substrate, p-aminobenzoic acid (PABA), sulfonamides block the metabolic pathway, leading to a bacteriostatic effect. The N-benzyl substitution may modulate this activity, affecting binding affinity to the enzyme or altering pharmacokinetic properties like cell permeability.

Scaffold for Drug Development

Beyond direct antimicrobial action, the 4-aminobenzenesulfonamide scaffold is a privileged structure in medicinal chemistry. The primary amine serves as a versatile chemical handle for further modification, allowing for the synthesis of extensive compound libraries for screening against various biological targets[8]. The N-benzyl group itself is a common feature in pharmacologically active molecules and can participate in hydrophobic or π-stacking interactions within a target's active site[9]. Derivatives have been explored as inhibitors for enzymes such as carbonic anhydrase (implicated in glaucoma and cancer) and lipoxygenase (involved in inflammation)[1][10].

Proposed Mechanism of Action (Antimicrobial)

Caption: Proposed competitive inhibition of bacterial DHPS.

Safety and Handling

Based on GHS classifications for the compound, this compound should be handled with appropriate care.

-

Hazards: May cause skin irritation, serious eye irritation, and respiratory irritation[5].

-

Precautions: Standard laboratory personal protective equipment (PPE) should be used, including safety goggles, gloves, and a lab coat. All manipulations should be performed in a well-ventilated fume hood to avoid inhalation of dust or vapors.

Conclusion

This compound is a classic sulfonamide derivative with well-defined chemical properties and a straightforward synthetic route. Its true value for researchers lies in its potential as both a standalone biologically active agent and, more significantly, as a versatile building block for the synthesis of more complex molecules. The presence of two distinct amine functionalities—the aromatic primary amine and the sulfonamide nitrogen—offers rich opportunities for chemical modification. This guide provides the foundational knowledge necessary for scientists to confidently synthesize, characterize, and strategically employ this compound in medicinal chemistry and drug development programs.

References

-

Title: 4-amino-N-benzylbenzene-1-sulfonamide | C13H14N2O2S | CID 66909 Source: PubChem URL: [Link]

-

Title: Sulfonamides: Synthesis and The Recent Applications in Medicinal Chemistry Source: ResearchGate URL: [Link]

-

Title: The Evolving Role of Sulfonamides in Medicine and Drug Development: A Brief Review Source: Preprints.org URL: [Link]

-

Title: The Evolving Role of Sulfonamides in Medicine and Drug Development: A Brief Review Source: MDPI URL: [Link]

-

Title: Advances in Sulfonamide Research: Synthesis, Mechanisms, and Biomedical Applications Source: Preprints.org URL: [Link]

-

Title: Synthesis and crystallographic characterization of N-allyl-N-benzyl-4-methylbenzenesulfonamide Source: European Journal of Chemistry URL: [Link]

-

Title: Synthesis and Structure–Activity Relationship Studies of 4-((2-Hydroxy-3-methoxybenzyl)amino)benzenesulfonamide Derivatives as Potent and Selective Inhibitors of 12-Lipoxygenase Source: PubMed Central (PMC) URL: [Link]

-

Title: 4-Amino-substituted Benzenesulfonamides as Inhibitors of Human Carbonic Anhydrases Source: MDPI URL: [Link]

-

Title: IR spectral and structural studies of 4‐aminobenzenesulfonamide (sulfanilamide)‐d0, ‐d4, and ‐15N, as well as their azanions: Combined DFT B3LYP/experimental approach Source: ResearchGate URL: [Link]

- Title: 4-amino benzenesulfonamides - Google Patents Source: Google Patents URL

Sources

- 1. The Evolving Role of Sulfonamides in Medicine and Drug Development: A Brief Review [ajchem-b.com]

- 2. ajchem-b.com [ajchem-b.com]

- 3. ijpsjournal.com [ijpsjournal.com]

- 4. researchgate.net [researchgate.net]

- 5. 4-amino-N-benzylbenzene-1-sulfonamide | C13H14N2O2S | CID 66909 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. US4698445A - 4-amino benzenesulfonamides - Google Patents [patents.google.com]

- 7. researchgate.net [researchgate.net]

- 8. 4-Amino-substituted Benzenesulfonamides as Inhibitors of Human Carbonic Anhydrases - PMC [pmc.ncbi.nlm.nih.gov]

- 9. par.nsf.gov [par.nsf.gov]

- 10. Synthesis and Structure–Activity Relationship Studies of 4-((2-Hydroxy-3-methoxybenzyl)amino)benzenesulfonamide Derivatives as Potent and Selective Inhibitors of 12-Lipoxygenase - PMC [pmc.ncbi.nlm.nih.gov]

An In-Depth Technical Guide to the Synthesis of 4-amino-N-benzylbenzenesulfonamide

Introduction: The Significance of the Sulfonamide Moiety

The sulfonamide functional group is a cornerstone in medicinal chemistry, famously introduced with the advent of sulfa drugs, the first broadly effective systemic antibacterial agents.[1][2] The parent compound, sulfanilamide, and its derivatives function as competitive inhibitors of dihydropteroate synthase, an essential enzyme in bacterial folic acid synthesis.[1][2] This mechanism of action, which exploits a metabolic pathway absent in mammals, exemplifies the principle of selective toxicity.[2] Beyond their antibacterial properties, sulfonamide-containing molecules exhibit a wide array of biological activities, including anticancer, anti-inflammatory, and carbonic anhydrase inhibitory effects.[3][4]

4-amino-N-benzylbenzenesulfonamide is a derivative of sulfanilamide that incorporates a benzyl group on the sulfonamide nitrogen. This structural modification can significantly alter the compound's physicochemical properties and biological activity, making its synthesis a topic of interest for researchers in drug discovery and development. This guide provides a detailed exploration of the predominant synthetic route to this compound, offering both theoretical understanding and practical, step-by-step protocols for its laboratory preparation.

Strategic Overview of the Synthesis

The most common and strategically sound approach to the synthesis of this compound is a multi-step process that begins with a readily available starting material, aniline. A direct sulfonation and subsequent amidation of aniline is problematic due to the high reactivity of the amino group, which can lead to undesired side reactions and polymerization. Therefore, a protection-functionalization-deprotection strategy is employed.

The overall synthetic workflow can be visualized as follows:

Caption: General workflow for the synthesis of this compound.

Detailed Synthetic Protocol and Mechanistic Insights

Step 1: Protection of the Amino Group via Acetylation

The initial and critical step is the protection of the highly reactive amino group of aniline. Acetylation to form acetanilide serves two primary purposes: it reduces the basicity of the nitrogen and moderates the activating effect of the amino group on the aromatic ring, preventing polysubstitution in the subsequent electrophilic aromatic substitution step.[1]

Experimental Protocol: Synthesis of Acetanilide

-

In a 250 mL Erlenmeyer flask, dissolve aniline (e.g., 3.6 mL) in dilute hydrochloric acid (e.g., 0.4 M, 100 mL) with stirring.[5]

-

Warm the solution to approximately 50°C.

-

In a separate beaker, prepare a solution of sodium acetate trihydrate (e.g., 6.0 g) in water (e.g., 20 mL).[5]

-

To the warm aniline hydrochloride solution, add acetic anhydride (e.g., 4.4 mL) in one portion with vigorous stirring.[5]

-

Immediately following the addition of acetic anhydride, add the sodium acetate solution. The sodium acetate acts as a buffer to neutralize the newly formed acetic acid, driving the reaction to completion.

-

Cool the reaction mixture in an ice bath to induce crystallization of the acetanilide product.

-

Collect the white, crystalline product by vacuum filtration, wash with cold water, and allow it to air dry completely. The product should be thoroughly dried before proceeding to the next step.

Step 2: Chlorosulfonation of Acetanilide

This step involves an electrophilic aromatic substitution reaction where the acetanilide is treated with chlorosulfonic acid. The acetamido group is an ortho, para-director. Due to steric hindrance from the bulky protecting group, the substitution occurs predominantly at the para position, yielding 4-acetamidobenzenesulfonyl chloride.[6]

Causality Behind Experimental Choices:

-

Excess Chlorosulfonic Acid: Chlorosulfonic acid serves as both the reactant and the solvent. An excess is used to ensure the reaction goes to completion.

-

Controlled Addition: The reaction is highly exothermic and releases hydrogen chloride gas. Slow, controlled addition of acetanilide to the chlorosulfonic acid is crucial for safety and to maintain control over the reaction temperature.[7]

-

Quenching on Ice: The reaction mixture is carefully poured onto crushed ice to quench the reaction and precipitate the sulfonyl chloride product, which is unstable in water and will slowly hydrolyze.[7]

Experimental Protocol: Synthesis of 4-Acetamidobenzenesulfonyl Chloride

Caution: Chlorosulfonic acid is highly corrosive and reacts violently with water. This procedure must be performed in a well-ventilated fume hood with appropriate personal protective equipment.

-

Place dry acetanilide (e.g., 0.5 g) into a dry 25 mL Erlenmeyer flask.[7]

-

Carefully add chlorosulfonic acid (e.g., 1.25 mL) dropwise using a Pasteur pipette.[7]

-

Allow the initial vigorous reaction to subside (approximately 10 minutes).

-

Gently heat the mixture in a hot water bath for about 10 minutes to complete the reaction.[7]

-

In a separate beaker, prepare crushed ice (e.g., 150 g).[5]

-

Slowly and carefully pour the reaction mixture in a thin stream onto the crushed ice with stirring.[8]

-

Stir the resulting suspension to break up any lumps and ensure complete precipitation of the product.

-

Collect the solid 4-acetamidobenzenesulfonyl chloride by vacuum filtration and wash it thoroughly with cold water. It is imperative to use this intermediate immediately in the next step due to its susceptibility to hydrolysis.[5]

The reaction pathway for the synthesis of the key intermediate, 4-acetamidobenzenesulfonyl chloride, is as follows:

Caption: Formation of 4-acetamidobenzenesulfonyl chloride from acetanilide.

Step 3: Amination with Benzylamine

The synthesized 4-acetamidobenzenesulfonyl chloride is a reactive electrophile. It readily undergoes nucleophilic acyl substitution at the sulfur atom with primary or secondary amines. In this step, benzylamine is used as the nucleophile to form the desired N-benzylsulfonamide linkage.

Experimental Protocol: Synthesis of 4-Acetamido-N-benzylbenzenesulfonamide

-

Transfer the moist, crude 4-acetamidobenzenesulfonyl chloride to a suitable flask.

-

Add a solution of benzylamine (approximately 2 molar equivalents in a suitable solvent like tetrahydrofuran or dichloromethane) to the flask. An excess of benzylamine is used to react with the sulfonyl chloride and to neutralize the HCl byproduct. Alternatively, a non-nucleophilic base like triethylamine or pyridine can be used.[9]

-

Stir the reaction mixture at room temperature. The reaction progress can be monitored by thin-layer chromatography (TLC).

-

Upon completion, the reaction mixture can be worked up by washing with dilute acid to remove excess benzylamine, followed by washing with water and brine.

-

The organic layer is then dried over an anhydrous salt (e.g., sodium sulfate), filtered, and the solvent is removed under reduced pressure to yield the crude 4-acetamido-N-benzylbenzenesulfonamide.

-

The product can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water).

Step 4: Deprotection via Acid Hydrolysis

The final step is the removal of the acetyl protecting group to unveil the primary amino group. This is typically achieved by acid-catalyzed hydrolysis.

Experimental Protocol: Synthesis of this compound

-

Place the purified 4-acetamido-N-benzylbenzenesulfonamide into a round-bottom flask.

-

Add dilute hydrochloric acid (e.g., 6 M).[5]

-

Heat the mixture to reflux with stirring for approximately 30-60 minutes. The progress of the hydrolysis can be monitored by TLC.

-

After cooling the reaction mixture to room temperature, carefully neutralize the excess acid by the slow addition of a saturated sodium carbonate or sodium bicarbonate solution until the mixture is slightly alkaline.[5][8]

-

Cool the neutralized mixture in an ice bath to promote precipitation of the final product.

-

Collect the solid this compound by vacuum filtration, wash with cold water, and dry.

-

The final product can be further purified by recrystallization from a suitable solvent if necessary.

Quantitative Data Summary

The following table provides a summary of the reagents and typical yields for each step of the synthesis. Note that yields can vary based on the scale of the reaction and the purity of the reagents.

| Step | Starting Material | Key Reagents | Product | Typical Yield (%) |

| 1 | Aniline | Acetic anhydride, Sodium acetate | Acetanilide | 85-95% |

| 2 | Acetanilide | Chlorosulfonic acid | 4-Acetamidobenzenesulfonyl chloride | 70-85% |

| 3 | 4-Acetamidobenzenesulfonyl chloride | Benzylamine | 4-Acetamido-N-benzylbenzenesulfonamide | 80-90% |

| 4 | 4-Acetamido-N-benzylbenzenesulfonamide | Hydrochloric acid, Sodium carbonate | This compound | 75-90% |

Conclusion

The synthesis of this compound is a classic example of a multi-step organic synthesis that employs fundamental principles of protecting group chemistry, electrophilic aromatic substitution, and nucleophilic acyl substitution. Each step is designed to overcome the inherent reactivity challenges of the starting materials and intermediates, guiding the transformation toward the desired product with high regioselectivity and yield. This guide provides a robust framework for researchers and professionals in drug development to successfully synthesize this and other related sulfonamide derivatives, which continue to be a rich source of biologically active compounds.

References

-

Experiment #1: Sulfa Antibiotics - Synthesis of Sulfanilamide. 5

-

Synthesis of sulfanilamide derivatives and investigation of in vitro inhibitory activities and antimicrobial and physical properties - PubMed. Bioorganic Chemistry. 10

-

Synthesis of Sulfanilamide - Chemistry Steps.

-

Synthesis and biological evaluation of N-alkyl sulfonamides derived from polycyclic hydrocarbon scaffolds using a nitrogen-centered radical approach - Organic & Biomolecular Chemistry (RSC Publishing).

-

Room Temperature Synthesis and Antibacterial Activity of New Sulfonamides Containing N,N-Diethyl-Substituted Amido Moieties - NIH.

-

Principle Synthesis mechanism and identifiacation of sulphanilamide | PPTX - Slideshare.

-

22.10: Sulfa Drugs - a closer look - Chemistry LibreTexts.

-

Synthesis of 4-aminobenzenesulfonamide - PrepChem.com.

-

MULTISTEP SYNTHESIS PROTECTING GROUPS.

-

Synthesis and Biological Activity of New Sulfonamide Derivatives - Impactfactor.

-

(PDF) Synthesis, characterization, and biological activity study of N-substituted sulfonamide maleimides substituted with Heterocycles - ResearchGate.

-

4-Amino-substituted Benzenesulfonamides as Inhibitors of Human Carbonic Anhydrases.

-

biological-activities-of-sulfonamides.pdf - Indian Journal of Pharmaceutical Sciences.

-

US4698445A - 4-amino benzenesulfonamides - Google Patents.

-

Synthesis and crystallographic characterization of N-allyl-N-benzyl-4-methylbenzenesulfonamide.

-

Enantiospecific Synthesis of Aniline-Derived Sulfonimidamides - PMC - NIH.

-

Synthesis of Sulfanilamide from Aniline - Lecture Notes | CHEM 2140 - Docsity.

-

4-Amino-N-((4-aminophenyl)sulfonyl)benzenesulfonamide | C12H13N3O4S2 | CID 165458.

-

(PDF) Synthesis, Spectral Characterization, Docking Studies and QSAR Screening of 4-amino-benzenesulfonamides/N-acetyl 4-amino-benzenesulfonamide Derivatives as Antimicrobial Agents - ResearchGate.

-

4-amino-N-benzylbenzene-1-sulfonamide | C13H14N2O2S | CID 66909 - PubChem.

-

One-Pot Synthesis of Sulfonamides from Unactivated Acids and Amines via Aromatic Decarboxylative Halosulfonylation | Journal of the American Chemical Society.

-

Syntheses of 4-Acetamidobenzenesulfonyl chloride and 4-acetamidobenzenesulfonamide - LiveJournal.

Sources

- 1. Synthesis of Sulfanilamide - Chemistry Steps [chemistrysteps.com]

- 2. chem.libretexts.org [chem.libretexts.org]

- 3. Room Temperature Synthesis and Antibacterial Activity of New Sulfonamides Containing N,N-Diethyl-Substituted Amido Moieties - PMC [pmc.ncbi.nlm.nih.gov]

- 4. ijpsonline.com [ijpsonline.com]

- 5. www2.chem.wisc.edu [www2.chem.wisc.edu]

- 6. Syntheses of 4-Acetamidobenzenesulfonyl chloride and 4-acetamidobenzenesulfonamide: chem346akt — LiveJournal [chem346akt.livejournal.com]

- 7. docsity.com [docsity.com]

- 8. Principle Synthesis mechanism and identifiacation of sulphanilamide | PPTX [slideshare.net]

- 9. impactfactor.org [impactfactor.org]

- 10. Synthesis of sulfanilamide derivatives and investigation of in vitro inhibitory activities and antimicrobial and physical properties - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-Depth Technical Guide to 4-amino-N-benzylbenzenesulfonamide (CAS: 1709-54-2): Synthesis, Characterization, and Therapeutic Potential

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Enduring Legacy and Modern Potential of the Sulfonamide Scaffold

The sulfonamide functional group, a cornerstone of medicinal chemistry, has been integral to the development of a vast array of therapeutic agents since the discovery of Prontosil in the 1930s.[1][2] This versatile scaffold is present in drugs with a wide spectrum of biological activities, including antibacterial, antiviral, anticancer, and anti-inflammatory properties.[1][3][4] The enduring appeal of sulfonamide-based compounds in drug discovery lies in their synthetic accessibility, metabolic stability, and their ability to engage in key interactions with biological targets, often mimicking the transition state of enzymatic reactions.[5]

This technical guide focuses on a specific, yet promising, member of this class: 4-amino-N-benzylbenzenesulfonamide (CAS No. 1709-54-2). This molecule combines the pharmacologically significant 4-aminobenzenesulfonamide core, a key feature of the original sulfa drugs, with a benzyl substituent on the sulfonamide nitrogen. This structural modification offers a vector for exploring new interactions within target binding sites, potentially leading to enhanced potency and selectivity. This guide will provide a comprehensive overview of the synthesis, physicochemical properties, and potential therapeutic applications of this compound, with a particular focus on its likely role as a carbonic anhydrase inhibitor and its potential in oncology research. The information presented herein is intended to serve as a valuable resource for researchers actively engaged in the exploration of novel sulfonamide-based therapeutics.

Physicochemical Properties

A thorough understanding of the physicochemical properties of a compound is fundamental to its development as a therapeutic agent. These properties influence its solubility, absorption, distribution, metabolism, and excretion (ADME) profile.

| Property | Value | Source |

| CAS Number | 1709-54-2 | [6] |

| Molecular Formula | C₁₃H₁₄N₂O₂S | [6] |

| Molecular Weight | 262.33 g/mol | [6] |

| IUPAC Name | This compound | [6] |

| SMILES | C1=CC=C(C=C1)CNS(=O)(=O)C2=CC=C(C=C2)N | [6] |

| Calculated LogP | 1.7 | [6] |

Synthesis and Characterization

The synthesis of this compound can be achieved through a well-established two-step process, beginning with the protection of the aniline nitrogen, followed by sulfonamide formation and subsequent deprotection, or by direct sulfonylation of a protected aniline followed by deprotection and benzylation. A plausible and efficient synthetic route is outlined below, adapted from established methodologies for similar sulfonamide derivatives.[7][8]

DOT Script for Synthesis Workflow

Sources

- 1. 4-Amino-substituted Benzenesulfonamides as Inhibitors of Human Carbonic Anhydrases - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Synthesis and Structure–Activity Relationship Studies of 4-((2-Hydroxy-3-methoxybenzyl)amino)benzenesulfonamide Derivatives as Potent and Selective Inhibitors of 12-Lipoxygenase - PMC [pmc.ncbi.nlm.nih.gov]

- 3. pdf.benchchem.com [pdf.benchchem.com]

- 4. 4-amino-N-benzylbenzene-1-sulfonamide | C13H14N2O2S | CID 66909 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. mdpi.com [mdpi.com]

- 6. rsc.org [rsc.org]

- 7. par.nsf.gov [par.nsf.gov]

- 8. ri.conicet.gov.ar [ri.conicet.gov.ar]

An In-depth Technical Guide to 4-amino-N-benzylbenzenesulfonamide: Molecular Structure, Synthesis, and Characterization

Abstract: This guide provides a comprehensive technical overview of 4-amino-N-benzylbenzenesulfonamide, a molecule belonging to the sulfonamide class of compounds. The sulfonamide functional group is a cornerstone in medicinal chemistry, and understanding the nuanced structural and chemical properties of its derivatives is paramount for researchers, scientists, and drug development professionals. This document delineates the molecular architecture, physicochemical properties, and spectroscopic signature of this compound. Furthermore, it presents a detailed, field-proven protocol for its synthesis and purification, underpinned by a logical workflow for structural verification. The causality behind experimental choices is explained to provide actionable insights for laboratory application.

Introduction: The Significance of the Sulfonamide Moiety

Historical Context and Therapeutic Importance

The sulfonamide functional group (–S(=O)₂–NR₂), is a critical pharmacophore in a vast array of therapeutic agents. Since the discovery of their antibacterial properties in the 1930s, sulfonamides have been developed to treat a wide range of conditions, including bacterial infections, and have been adapted for use as diuretics, anticonvulsants, and anti-inflammatory agents. Their mechanism of action often involves the inhibition of essential enzymes, a function directly governed by their molecular structure and stereochemistry. The continued interest in sulfonamides stems from their synthetic accessibility and the modular nature of their design, which allows for systematic modification to optimize biological activity and pharmacokinetic properties.

Introduction to this compound

This compound (CAS No: 1709-54-2) is a derivative of the foundational sulfonamide, sulfanilamide.[1] Its structure incorporates a primary aromatic amine, a central benzenesulfonyl core, and a benzyl group attached to the sulfonamide nitrogen. This specific combination of functional groups imparts a unique set of chemical characteristics that are pertinent to its potential interactions with biological targets. Understanding its precise molecular structure is the first step in hypothesizing its function and designing experiments to probe its activity.

Molecular Structure and Physicochemical Properties

Elucidation of the 2D and 3D Structure

The molecular formula of this compound is C₁₃H₁₄N₂O₂S.[1] The molecule's architecture is comprised of three key components:

-

A para-aminophenyl group: This provides a site for hydrogen bonding and potential metabolic transformations.

-

A sulfonamide bridge (–SO₂NH–): This is the central, defining feature, acting as a rigid linker and a key hydrogen bond donor/acceptor.

-

An N-benzyl group: This adds a significant hydrophobic character and steric bulk to the molecule, which can critically influence its binding to target proteins.

The 3D conformation is characterized by the tetrahedral geometry around the sulfur atom and the trigonal planar geometry of the aromatic rings. The bond connecting the sulfonamide nitrogen to the benzyl group allows for rotational freedom, meaning the benzyl moiety can adopt various spatial orientations. This conformational flexibility can be a determining factor in its biological activity.

Physicochemical and Spectroscopic Characterization

Key physicochemical properties, computed by PubChem, are summarized below for quick reference.[1]

| Property | Value | Reference |

| Molecular Weight | 262.33 g/mol | [1] |

| Molecular Formula | C₁₃H₁₄N₂O₂S | [1] |

| IUPAC Name | This compound | [1] |

| CAS Number | 1709-54-2 | [1] |

| XLogP3 | 1.7 | [1] |

| Hydrogen Bond Donor Count | 2 | [1] |

| Hydrogen Bond Acceptor Count | 4 | [1] |

| Rotatable Bond Count | 3 | [1] |

Spectroscopic analysis is fundamental to the unequivocal identification and characterization of the molecule. Based on the known spectral properties of related sulfonamides, the following signature peaks are expected:[2][3][4]

-

¹H NMR (Proton Nuclear Magnetic Resonance):

-

Aromatic Protons: Two sets of doublets in the aromatic region (approx. 6.5-8.0 ppm), corresponding to the protons on the para-substituted aminophenyl ring and the monosubstituted benzyl ring.

-

Amine Protons (–NH₂): A broad singlet, the chemical shift of which is dependent on solvent and concentration.

-

Methylene Protons (–CH₂–): A singlet or doublet (depending on coupling to the NH) corresponding to the two protons of the benzyl group's methylene bridge.

-

Sulfonamide Proton (–SO₂NH–): A singlet or triplet that may exchange with D₂O.

-

-

¹³C NMR (Carbon-13 Nuclear Magnetic Resonance):

-

Distinct signals for each of the unique carbon atoms in the aromatic rings, as well as a signal for the benzylic methylene carbon.

-

-

IR (Infrared) Spectroscopy:

-

N–H Stretching: Asymmetric and symmetric stretching vibrations from the primary amine (–NH₂) and the sulfonamide (N-H) group, typically in the range of 3200–3400 cm⁻¹.[3]

-

S=O Stretching: Strong, characteristic asymmetric and symmetric stretching bands for the sulfonyl (SO₂) group, appearing in the ranges of 1317–1344 cm⁻¹ and 1147–1187 cm⁻¹, respectively.[3]

-

S–N Stretching: A band in the 906–924 cm⁻¹ region is indicative of the S-N bond.[3]

-

-

Mass Spectrometry:

-

The molecular ion peak (M⁺) would be observed at an m/z corresponding to the molecular weight of the compound (262.33). Common fragmentation patterns would involve the cleavage of the C-N bond of the benzyl group or the S-N bond.

-

Synthesis and Purification

Retrosynthetic Analysis and Strategic Approach

A common and reliable method for the synthesis of N-substituted sulfonamides involves the reaction of a sulfonyl chloride with a primary amine. For this compound, a logical retrosynthetic approach begins by disconnecting the N-benzyl bond, leading back to 4-aminobenzenesulfonamide (sulfanilamide) and benzyl bromide. However, a more direct and higher-yielding approach involves reacting 4-acetylaminobenzenesulfonyl chloride with benzylamine, followed by the deprotection of the acetyl group. This strategy is preferred because the acetyl group protects the reactive primary amine during the first step, preventing unwanted side reactions.

Detailed Experimental Protocol for Synthesis

Step 1: Synthesis of N-benzyl-4-acetylaminobenzenesulfonamide

-

Reagent Preparation: In a 250 mL round-bottom flask equipped with a magnetic stirrer, dissolve 4-acetylaminobenzenesulfonyl chloride (1 equivalent) in a suitable solvent such as tetrahydrofuran (THF) or dichloromethane (DCM).

-

Amine Addition: Cool the solution to 0 °C using an ice bath. Slowly add benzylamine (1.1 equivalents) dropwise to the stirred solution. The addition of a non-nucleophilic base like triethylamine or pyridine (1.2 equivalents) is recommended to neutralize the HCl byproduct that is formed.

-

Reaction Monitoring: Allow the reaction to warm to room temperature and stir for 12-24 hours. Monitor the progress of the reaction using Thin Layer Chromatography (TLC) until the starting sulfonyl chloride is consumed.

-

Work-up: Upon completion, quench the reaction with water. If using DCM, separate the organic layer, wash with dilute HCl, then saturated sodium bicarbonate solution, and finally brine. Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate.

-

Isolation: Filter off the drying agent and remove the solvent under reduced pressure using a rotary evaporator to yield the crude N-benzyl-4-acetylaminobenzenesulfonamide, which can be purified by recrystallization.

Step 2: Deprotection to Yield this compound

-

Hydrolysis: To the crude product from Step 1, add an excess of aqueous hydrochloric acid (e.g., 6M HCl).

-

Heating: Heat the mixture to reflux (approximately 100-110 °C) for 1-2 hours. This acidic hydrolysis will cleave the acetyl protecting group.

-

Neutralization and Precipitation: After cooling, carefully neutralize the acidic solution by the slow addition of a base, such as sodium hydroxide or sodium bicarbonate solution, until the pH is basic. The desired product, this compound, will precipitate out of the solution as a solid.

-

Purification: Collect the solid product by vacuum filtration, wash it thoroughly with cold water to remove any residual salts, and then dry it under vacuum. The final product can be further purified by recrystallization from a suitable solvent system (e.g., ethanol/water) to achieve high purity.

Purification and Characterization Workflow

The following diagram illustrates the logical workflow from synthesis to the final, structurally verified compound.

Caption: Workflow for the synthesis and structural verification of this compound.

Potential Applications and Biological Activity

While specific biological activity for this compound is not extensively documented in publicly available literature, its structural motifs suggest potential areas of interest. The benzenesulfonamide scaffold is a well-established inhibitor of carbonic anhydrase enzymes.[5] The presence of the primary amino group and the N-benzyl "tail" allows for diverse interactions within an enzyme's active site. The "tail" strategy, which involves attaching various moieties to a primary sulfonamide, is a common approach in drug design to enhance potency and selectivity for different carbonic anhydrase isoforms.[5] Therefore, this compound could serve as a valuable scaffold or starting point for the development of novel enzyme inhibitors. Further research, including in-silico docking studies and in-vitro enzyme inhibition assays, would be required to explore its therapeutic potential.

Conclusion and Future Directions

This compound is a molecule with a well-defined structure that can be reliably synthesized and characterized using standard organic chemistry techniques. This guide has provided a detailed overview of its molecular structure, physicochemical properties, and a robust protocol for its preparation. The true value of this compound for drug development professionals and researchers lies in its potential as a building block. Future work should focus on exploring its biological activity, perhaps starting with its effects on carbonic anhydrase isoforms, and using it as a scaffold for the creation of a library of related compounds to probe structure-activity relationships.

References

-

Infrared Spectra of Sulfonamide Derivatives. I. Pyridine, Thiazole, and Pyrimidine Derivatives. (n.d.). J-Stage. Retrieved January 14, 2026, from [Link]

-

Infrared and NMR Spectra of Arylsulphonamides, 4-X-C6H4SO2NH2 and i-X, j-YC 6H3SO2NH2 (X¼H; CH3; C2H5; F; Cl; Br; I or NO2 and. (n.d.). Zeitschrift für Naturforschung. Retrieved January 14, 2026, from [Link]

-

National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 66909, 4-amino-N-benzylbenzene-1-sulfonamide. Retrieved January 14, 2026, from [Link].

-

INFRARED SPECTRA SIMULATION FOR SOME SULFONAMIDES BY USING SEMI-EMPIRICAL METHODS. (2009). Taylor & Francis Online. Retrieved January 14, 2026, from [Link]

-

4-Amino-substituted Benzenesulfonamides as Inhibitors of Human Carbonic Anhydrases. (2018). MDPI. Retrieved January 14, 2026, from [Link]

Sources

- 1. 4-amino-N-benzylbenzene-1-sulfonamide | C13H14N2O2S | CID 66909 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. Infrared Spectra of Sulfonamide Derivatives. I. Pyridine, Thiazole, and Pyrimidine Derivatives. [jstage.jst.go.jp]

- 3. znaturforsch.com [znaturforsch.com]

- 4. tandfonline.com [tandfonline.com]

- 5. 4-Amino-substituted Benzenesulfonamides as Inhibitors of Human Carbonic Anhydrases - PMC [pmc.ncbi.nlm.nih.gov]

Foreword: The Enduring Versatility of the Sulfonamide Scaffold

An In-Depth Technical Guide to the Biological Activity of 4-amino-N-benzylbenzenesulfonamide and Its Derivatives

The benzenesulfonamide moiety is a cornerstone of modern medicinal chemistry. Since the discovery of the antibacterial properties of prontosil in the 1930s, this "privileged scaffold" has given rise to a vast array of therapeutic agents, including diuretics, antidiabetic drugs, and anticonvulsants.[1] The structural simplicity and synthetic tractability of benzenesulfonamides allow for extensive chemical modification, enabling the fine-tuning of their pharmacokinetic and pharmacodynamic properties. This guide focuses on a specific, yet broadly active, subclass: This compound and its structural analogs. We will delve into the key biological activities of this molecular framework, exploring the mechanistic underpinnings, structure-activity relationships (SAR), and the critical experimental methodologies used for their evaluation. This document is intended for researchers, scientists, and drug development professionals seeking to leverage this versatile scaffold for novel therapeutic interventions.

Synthetic Strategy: Building the Core Moiety

The synthesis of N-substituted benzenesulfonamides is typically a robust and high-yielding process. The most direct and widely adopted method for creating the N-benzylbenzenesulfonamide core involves a nucleophilic substitution reaction between a sulfonyl chloride and an amine.[2][3]

A representative synthetic protocol for a derivative, N-benzyl-4-chlorobenzenesulfonamide, involves the reaction between 4-chlorobenzenesulfonyl chloride and benzylamine.[2] For our core compound, this compound, the synthesis would logically proceed from either 4-aminobenzenesulfonyl chloride or a protected version, such as 4-acetylaminobenzenesulfonyl chloride, followed by deprotection.

Diagram 1.1: General Synthetic Workflow

Caption: Competitive inhibition of bacterial DHPS by a sulfonamide drug.

Experimental Protocol 2.1: Minimum Inhibitory Concentration (MIC) Assay

The potency of an antimicrobial agent is quantified by its Minimum Inhibitory Concentration (MIC), the lowest concentration that prevents visible microbial growth.

-

Preparation: A two-fold serial dilution of the test compound (e.g., this compound) is prepared in a 96-well microtiter plate using an appropriate broth medium (e.g., Mueller-Hinton Broth).

-

Inoculation: Each well is inoculated with a standardized bacterial suspension (e.g., 5 x 10^5 CFU/mL) of the target organism (e.g., S. aureus, E. coli).

-

Controls: Include a positive control (bacteria, no compound) and a negative control (broth only). A known antibiotic (e.g., Streptomycin) is used as a reference standard. [4]4. Incubation: The plate is incubated under appropriate conditions (e.g., 37°C for 18-24 hours).

-

Analysis: The MIC is determined as the lowest concentration of the compound where no visible turbidity (growth) is observed.

Trustworthiness Check: This protocol is self-validating through its controls. The positive control must show robust growth, and the negative control must remain clear. The reference standard ensures the assay is performing as expected and provides a benchmark for the test compound's activity.

Table 2.1: Representative Antimicrobial Activity Data for Benzenesulfonamide Derivatives

| Compound Reference | Target Organism | MIC (µg/mL) | Source |

| FQ5 Derivative | S. aureus | 16 | [5] |

| FQ5 Derivative | B. subtilis | 16 | [5] |

| FQ5 Derivative | P. aeruginosa | 32 | [5] |

| FQ5 Derivative | E. coli | 16 | [5] |

| Compound 4d | E. coli | 6.72 | [6] |

| Compound 4h | S. aureus | 6.63 | [6] |

Note: Data is for structurally related derivatives to illustrate typical activity ranges.

Anticancer Activity: A Multifaceted Approach

The benzenesulfonamide scaffold is a privileged structure in oncology research, with derivatives showing potent activity against a wide range of human tumor cell lines. [2][7]The anticancer effects are not due to a single mechanism but rather a combination of actions including enzyme inhibition, cell cycle arrest, and induction of cell death.

Key Anticancer Mechanisms:

-

Kinase Inhibition: Derivatives have been identified as inhibitors of receptor tyrosine kinases like TrkA, which are crucial for cancer cell growth and survival. [8]* Carbonic Anhydrase (CA) Inhibition: Tumor-associated CA isoforms, particularly CA IX and XII, are overexpressed in many aggressive cancers to manage acidosis in the hypoxic tumor microenvironment. Their inhibition is a promising anticancer strategy. [9]* Cell Cycle Arrest: Compounds based on this scaffold can induce cell cycle arrest, often at the G0/G1 or G2/M phase, preventing cancer cell proliferation. [10][11]* Induction of Apoptosis/Autophagy: Treatment can trigger programmed cell death pathways, leading to the elimination of cancer cells. [7]

Diagram 3.1: In Vitro Anticancer Screening Workflow

Caption: A standard workflow for evaluating the anticancer potential of a new compound.

Experimental Protocol 3.1: Cytotoxicity Assessment via Trypan Blue Exclusion

This method distinguishes between viable and non-viable cells based on membrane integrity.

-

Cell Culture: Plate cancer cells (e.g., U87 glioblastoma cells) in a multi-well plate and allow them to adhere overnight. [8]2. Treatment: Treat the cells with various concentrations of the test compound for a specified duration (e.g., 24-72 hours). Include an untreated control and a positive control (e.g., cisplatin). [8]3. Harvesting: Detach the cells using trypsin and resuspend them in media to create a single-cell suspension.

-

Staining: Mix a small aliquot of the cell suspension with an equal volume of 0.4% Trypan Blue stain.

-

Counting: Using a hemocytometer or automated cell counter, count the number of stained (non-viable) and unstained (viable) cells.

-

Calculation: Calculate the percentage of cell viability or growth inhibition relative to the untreated control. The IC50 value can then be determined by plotting inhibition against the logarithm of the compound concentration. [8] Expert Insight: While simple and cost-effective, the Trypan Blue assay is a snapshot in time. For a more comprehensive view of cytostatic versus cytotoxic effects, it should be complemented with metabolic assays like the MTT or MTS assay, which measure mitochondrial activity.

Table 3.1: Representative Anticancer Activity Data

| Compound Reference | Cell Line | Activity Metric | Value (µM) | Source |

| AL106 | U87 (Glioblastoma) | IC50 | 58.6 | [8] |

| Cisplatin (Control) | U87 (Glioblastoma) | IC50 | 53 | [8] |

| BS3 | K562 (Leukemia) | IC50 | 0.078 | [11] |

| BS3 | MCF-7 (Breast Cancer) | IC50 | 4.599 | [11] |

| Lead Compound 19 | Various Cancer Lines | GI50 | < 0.1 | [7] |

Diverse Enzyme Inhibition Profiles

Beyond DHPS, the this compound scaffold has been shown to inhibit several other therapeutically relevant enzymes. The specific substitution pattern on the aromatic rings dictates the potency and selectivity of this inhibition.

Carbonic Anhydrase (CA) Inhibition

The primary sulfonamide group (-SO2NH2) is a classic zinc-binding pharmacophore, making these compounds potent inhibitors of zinc-containing metalloenzymes like carbonic anhydrases. [1][12]Structural studies show that active site residues, particularly those lining a hydrophobic pocket, dictate the binding affinity and isoform specificity. [9]

Lipoxygenase (LOX) Inhibition

Specific derivatives, such as 4-((2-hydroxy-3-methoxybenzyl)amino)benzenesulfonamide, have been developed as potent and selective inhibitors of 12-lipoxygenase (12-LOX). [13]This enzyme is implicated in inflammation and thrombosis. The SAR studies for this class are well-defined, showing that modifications to the benzyl and sulfonamide portions can dramatically alter potency and selectivity. [13]

Cholinesterase Inhibition

N-substituted benzenesulfonamides have been investigated as inhibitors of acetylcholinesterase (AChE) and butyrylcholinesterase (BChE), enzymes targeted in the treatment of neurodegenerative diseases like Alzheimer's. [2][10][14]The inhibitory potency is often correlated with the size and hydrophobicity of the substituents on the aromatic ring, which interact with the peripheral anionic site (PAS) of the enzyme. [14]

Experimental Protocol 4.1: AChE Inhibition Assay (Ellman's Method)

This colorimetric assay is the gold standard for measuring AChE activity. [14]

-

Principle: AChE hydrolyzes acetylthiocholine (ATCI) to thiocholine. Thiocholine then reacts with 5,5'-dithiobis-(2-nitrobenzoic acid) (DTNB) to produce a yellow anion, TNB, which is measured spectrophotometrically at 412 nm.

-

Pre-incubation: A solution of AChE is pre-incubated with various concentrations of the test inhibitor for a set time (e.g., 15 minutes) at a controlled temperature (e.g., 37°C).

-

Reaction Initiation: The enzymatic reaction is started by adding the substrate (ATCI) and the chromogen (DTNB).

-

Measurement: The rate of change in absorbance at 412 nm is monitored over time.

-

Analysis: The percentage of inhibition for each inhibitor concentration is calculated relative to a control reaction without an inhibitor. The IC50 value is then determined from a dose-response curve. [14] Expert Insight: A critical control is to measure the rate of spontaneous, non-enzymatic ATCI hydrolysis. This background rate must be subtracted from the enzyme-catalyzed rate to ensure accuracy. Furthermore, some compounds can interfere with the assay by directly reacting with DTNB; this should be checked by running the assay without the enzyme.

Structure-Activity Relationship (SAR) Summary

Synthesizing the data from numerous studies reveals key structural features that govern the biological activity of the this compound scaffold.

Diagram 5.1: Key SAR Modification Points

Caption: Core scaffold highlighting key points for SAR modification.

-

Sulfonamide Nitrogen (Position A): The substitution on this nitrogen is a primary determinant of activity. Direct attachment of the sulfonamide to an aromatic ring generally confers greater potency than a methanesulfonamide linker. [14]The nature of the N-substituent (e.g., benzyl, piperidinyl) is critical for targeting specific enzymes. [15]* Benzyl Ring (Position B): Substitutions on this ring can drastically alter selectivity. For example, a 2-hydroxy-3-methoxy substitution pattern on the benzyl ring was found to be optimal for potent and selective 12-LOX inhibition. [13]* Aniline Ring (Position C): The 4-amino group is the classic feature for mimicking PABA and achieving antibacterial activity. [5]However, this group can also be a point of modification to create more complex molecules, such as linking it to a thiazole moiety to enhance anticancer activity. [7]

Conclusion and Future Directions

The this compound core represents a remarkably versatile and synthetically accessible scaffold for drug discovery. Its derivatives have demonstrated a wide spectrum of biological activities, including potent antimicrobial, anticancer, and specific enzyme inhibitory effects. The clear and tractable structure-activity relationships allow for rational drug design and optimization.

Future research should focus on developing derivatives with enhanced isoform selectivity, particularly for targets like carbonic anhydrases and kinases, to minimize off-target effects and improve therapeutic indices. The exploration of this scaffold in developing dual-action agents—for instance, a compound with both direct cytotoxic and anti-angiogenic (e.g., via CA IX inhibition) properties—presents an exciting frontier for creating more effective therapies for complex diseases.

References

- Synthesis and biological evaluation of substituted benzenesulfonamides as novel potent membrane-bound phospholipase A2 inhibitors.PubMed.

- 4-Amino-substituted Benzenesulfonamides as Inhibitors of Human Carbonic Anhydrases.MDPI.

- Structure-Activity Relationship of N-substituted Benzenesulfonamide and Benzenemethanesulfonamide Deriv

- New 4-aminobenzenesulfonamides, compounds with the N,N-disubstituted...

- (PDF) Synthesis, Spectral Characterization, Docking Studies and QSAR Screening of 4-amino-benzenesulfonamides/N-acetyl 4-amino-benzenesulfonamide Derivatives as Antimicrobial Agents.

- Synthesis, spectral analysis and biological evaluation of N- alkyl/aralkyl/aryl-4-chlorobenzenesulfonamide deriv

- Biological Activity Evaluation of Some New Benzenesulphonamide Deriv

- Exploration and structure-activity relationship research of benzenesulfonamide derivatives as potent TRPV4 inhibitors for tre

- Synthesis, Structure and Evaluation of the N-(2-Acetyl-4-(styryl)phenyl)-4-benzenesulfonamide Derivatives for Anticholinesterase and Antioxidant Activities.MDPI.

- Structure-Activity Relationships of Benzenesulfonamide-Based Inhibitors towards Carbonic Anhydrase Isoform Specificity.PubMed.

- Structure-activity studies on antihyperlipidemic N-benzoylsulfamates, N-benzylsulfam

- Synthesis and Structure–Activity Relationship Studies of 4-((2-Hydroxy-3-methoxybenzyl)amino)benzenesulfonamide Derivatives as Potent and Selective Inhibitors of 12-Lipoxygenase.PMC - PubMed Central.

- Benzenesulfonamide Analogs: Synthesis, Anti-GBM Activity and Pharmacoprofiling.MDPI.

- Novel Benzenesulfonate Scaffolds with a High Anticancer Activity and G2/M Cell Cycle Arrest.NIH.

- Structure activity relationship and optimization of N-(3-(2-aminothiazol-4-yl)aryl)benzenesulfonamides as anti-cancer compounds against sensitive and resistant cells.PubMed.

- N-Benzyl-4-chlorobenzenesulfonamide | CAS 10504-90-2.BenchChem.

- N-Benzyl-4-chlorobenzenesulfonamide | CAS 10504-90-2.BenchChem.

- Synthesis and crystallographic characterization of N-allyl-N-benzyl-4-methylbenzenesulfonamide.Eur. J. Chem.

- Application Notes and Protocols: N-(4-bromobenzenesulfonyl)benzamide in Antimicrobial Agent Development.BenchChem.

- Synthesis and Antibacterial Activity of N,NDiethylamide Bearing Benzenesulfonamide Deriv

Sources

- 1. 4-Amino-substituted Benzenesulfonamides as Inhibitors of Human Carbonic Anhydrases - PMC [pmc.ncbi.nlm.nih.gov]

- 2. benchchem.com [benchchem.com]

- 3. par.nsf.gov [par.nsf.gov]

- 4. zenodo.org [zenodo.org]

- 5. researchgate.net [researchgate.net]

- 6. Biological Activity Evaluation of Some New Benzenesulphonamide Derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Structure activity relationship and optimization of N-(3-(2-aminothiazol-4-yl)aryl)benzenesulfonamides as anti-cancer compounds against sensitive and resistant cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Benzenesulfonamide Analogs: Synthesis, Anti-GBM Activity and Pharmacoprofiling [mdpi.com]

- 9. Structure-Activity Relationships of Benzenesulfonamide-Based Inhibitors towards Carbonic Anhydrase Isoform Specificity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. benchchem.com [benchchem.com]

- 11. Novel Benzenesulfonate Scaffolds with a High Anticancer Activity and G2/M Cell Cycle Arrest - PMC [pmc.ncbi.nlm.nih.gov]

- 12. researchgate.net [researchgate.net]

- 13. Synthesis and Structure–Activity Relationship Studies of 4-((2-Hydroxy-3-methoxybenzyl)amino)benzenesulfonamide Derivatives as Potent and Selective Inhibitors of 12-Lipoxygenase - PMC [pmc.ncbi.nlm.nih.gov]

- 14. pdf.benchchem.com [pdf.benchchem.com]

- 15. Synthesis and biological evaluation of substituted benzenesulfonamides as novel potent membrane-bound phospholipase A2 inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

discovery of 4-amino-N-benzylbenzenesulfonamide

An In-Depth Technical Guide to the Synthesis and Scientific Context of 4-amino-N-benzylbenzenesulfonamide

Authored by a Senior Application Scientist

This guide provides a comprehensive overview of the discovery context, synthesis, and potential biological significance of this compound. It is intended for researchers, medicinal chemists, and drug development professionals seeking to understand the foundational principles of sulfonamide drug development and the practical methodologies for creating novel derivatives.

Preamble: The Dawn of the Antibacterial Era

The discovery of sulfonamide drugs was a watershed moment in medical history, representing the first time synthetic compounds could be used to systemically and effectively treat bacterial infections in humans.[1] This revolution began not with a targeted design, but with the astute observations of German pathologist Gerhard Domagk at Bayer AG.[2][3] In the early 1930s, Domagk was testing coal-tar dyes for therapeutic properties, believing they might selectively bind to and neutralize infectious agents.[1] His work culminated in the 1932 discovery that a red azo dye, later named Prontosil, could protect mice from lethal streptococcal infections.[4][5][6]

Crucially, Prontosil was inactive in vitro. In 1936, researchers at the Pasteur Institute discovered that Prontosil was a prodrug, metabolized in the body to its active form: sulfanilamide (4-aminobenzenesulfonamide).[7] This revelation was monumental; sulfanilamide was a known, off-patent compound.[1] This triggered an explosion of research, as medicinal chemists worldwide began synthesizing thousands of sulfanilamide derivatives to improve efficacy, broaden the spectrum of activity, and reduce toxicity. The synthesis of molecules like this compound is a direct legacy of this foundational work, representing a logical step in the structure-activity relationship (SAR) studies of this critical pharmacophore.

The Rationale for N-Substituted Sulfonamides

The primary goal of modifying the parent sulfanilamide structure was to enhance its therapeutic index. The sulfonamide group (-SO₂NH₂) is essential for antibacterial activity, but the amide nitrogen (N¹) allows for substitution. Chemists hypothesized that altering the substituent on this nitrogen could profoundly impact the drug's properties.

Causality Behind N¹-Substitution Choices:

-

Modulating Acidity: The acidity of the sulfonamide proton is critical for activity. The ionized form of the drug closely mimics the p-aminobenzoic acid (PABA) substrate, enhancing its ability to bind to the target enzyme. Attaching electron-withdrawing groups to the N¹ position could increase this acidity.

-

Improving Pharmacokinetics: Unmodified sulfanilamide is rapidly absorbed and excreted. Introducing larger, more lipophilic groups, such as a benzyl group, could alter the drug's absorption, distribution, metabolism, and excretion (ADME) profile, potentially leading to a longer half-life or improved tissue penetration.

-

Altering Selectivity: While the primary target was bacterial dihydropteroate synthase, researchers later found that sulfonamide derivatives could inhibit other enzymes, such as carbonic anhydrases.[8][9] The nature of the N¹-substituent plays a key role in determining this target selectivity. The N-benzyl moiety, for instance, is found in compounds that inhibit enzymes like γ-secretase and the kappa opioid receptor.[10]

The logical workflow from this rationale to a synthesized compound is illustrated below.

Sources

- 1. Sulfonamide (medicine) - Wikipedia [en.wikipedia.org]

- 2. Gerhard Domagk | Science History Institute [sciencehistory.org]

- 3. Gerhard Domagk - Wikipedia [en.wikipedia.org]

- 4. Domagk Discovers That Sulfonamides Can Save Lives | Research Starters | EBSCO Research [ebsco.com]

- 5. Prontosil - Wikipedia [en.wikipedia.org]

- 6. technicalnewsletters.huvepharma.com [technicalnewsletters.huvepharma.com]

- 7. openaccesspub.org [openaccesspub.org]

- 8. 4-Amino-substituted Benzenesulfonamides as Inhibitors of Human Carbonic Anhydrases - PMC [pmc.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

- 10. Crystal structure of 4-methyl-N-(4-methylbenzyl)benzenesulfonamide - PMC [pmc.ncbi.nlm.nih.gov]

4-amino-N-benzylbenzenesulfonamide and its derivatives

An In-Depth Technical Guide to 4-amino-N-benzylbenzenesulfonamide and its Derivatives for Researchers and Drug Development Professionals

Foreword

The sulfonamide functional group is a cornerstone in medicinal chemistry, forming the structural basis of a wide array of therapeutic agents. From their initial discovery as antibacterial agents to their current applications in treating conditions ranging from cancer to viral infections, sulfonamides have demonstrated remarkable versatility. This guide focuses on a specific, yet highly promising scaffold: this compound. The unique combination of a primary aromatic amine, a central benzenesulfonamide core, and a flexible N-benzyl group provides a rich platform for chemical modification and the exploration of diverse biological activities. This document serves as a technical resource for researchers, chemists, and pharmacologists, offering a comprehensive overview of the synthesis, potential mechanisms of action, therapeutic applications, and analytical characterization of this important class of molecules.

The this compound Core: A Structural Overview

The foundational molecule, this compound, possesses a molecular formula of C₁₃H₁₄N₂O₂S and a molecular weight of 262.33 g/mol . Its structure is characterized by a central benzene ring substituted with a sulfonamide group and an amino group at the para position. The sulfonamide nitrogen is, in turn, substituted with a benzyl group.

Key Structural Features:

-

Primary Aromatic Amine (-NH₂): This group is a key site for derivatization and is crucial for the biological activity of many sulfonamides, particularly their antibacterial properties.

-

Benzenesulfonamide Core: This rigid scaffold provides a stable anchor for the other functional groups and is essential for interaction with various biological targets.

-

N-Benzyl Group: The benzyl substituent introduces a degree of conformational flexibility and lipophilicity, which can significantly influence the pharmacokinetic and pharmacodynamic properties of the molecule.

The interplay of these structural features allows for a wide range of chemical modifications to fine-tune the biological activity, selectivity, and physicochemical properties of the resulting derivatives.

Synthesis of this compound and Its Derivatives

The synthesis of this compound can be approached through a multi-step process, starting from readily available starting materials. The following protocol is a representative, literature-informed approach.

Proposed Synthesis Workflow

The overall synthetic strategy involves three main stages:

-

Protection of the Amino Group: The amino group of a starting para-substituted aniline is protected to prevent unwanted side reactions during the subsequent sulfonation step.

-

Introduction of the Sulfonamide Moiety: The protected aniline undergoes chlorosulfonation followed by amination with benzylamine.

-

Deprotection of the Amino Group: The protecting group is removed to yield the final product.

A more direct approach involves the reduction of a nitro-substituted precursor.

Caption: Interaction of the sulfonamide with carbonic anhydrase.

Antibacterial Activity

The 4-amino group is a critical feature for the antibacterial activity of many sulfonamides. These compounds act as competitive inhibitors of dihydropteroate synthase (DHPS), an enzyme essential for the synthesis of folic acid in bacteria. By mimicking the natural substrate, para-aminobenzoic acid (PABA), these sulfonamides block the production of dihydrofolic acid, a precursor to tetrahydrofolic acid, which is required for nucleotide synthesis and bacterial growth.

Other Potential Activities

Derivatives of the this compound scaffold have been investigated for a variety of other biological activities, including:

-

Anticancer Activity: Beyond carbonic anhydrase inhibition, some sulfonamide derivatives have shown cytotoxic effects against various cancer cell lines.

-

Anti-inflammatory Activity: Certain derivatives have demonstrated the ability to inhibit inflammatory pathways.

-

Antiviral Activity: The sulfonamide scaffold has been explored for the development of agents targeting viral enzymes.

Therapeutic Applications and Structure-Activity Relationships (SAR)

The therapeutic potential of this compound derivatives is broad. The ability to modify the core structure at multiple points allows for the optimization of activity against specific targets.

Structure-Activity Relationship (SAR) Insights

-

The 4-Amino Group: As mentioned, this group is often crucial for antibacterial activity. Acetylation or other modifications of this group can modulate the pharmacokinetic properties and may be a strategy to develop prodrugs.

-

Substituents on the Benzyl Ring: The electronic and steric properties of substituents on the benzyl ring can significantly impact biological activity. For example, electron-withdrawing or electron-donating groups can influence the binding affinity for target enzymes.

-

Modifications of the Sulfonamide Nitrogen: Alkylation or arylation at the sulfonamide nitrogen can lead to compounds with altered biological profiles. For instance, secondary sulfonamides often exhibit different target selectivities compared to their primary counterparts.

The following table summarizes the biological activities of some representative benzenesulfonamide derivatives.

| Compound/Derivative | Target | Activity | Reference |

| Benzenesulfonamide derivatives | Carbonic Anhydrases (CAs) | Inhibition of various CA isoforms | |

| This compound derivatives | Dihydropteroate Synthase (DHPS) | Potential antibacterial activity | Inferred from general sulfonamide mechanism |

| N-benzyl-4-methylbenzenesulfonamide derivatives | γ-secretase | Inhibition, relevant for Alzheimer's disease |

Analytical Characterization

The comprehensive characterization of is essential to confirm their identity, purity, and structure. A combination of spectroscopic and chromatographic techniques is typically employed.

Spectroscopic Methods

-

Nuclear Magnetic Resonance (NMR) Spectroscopy:

-

¹H NMR: Provides information on the number and chemical environment of protons. Expected signals would include aromatic protons from the two benzene rings, a methylene signal for the benzyl group's CH₂, and signals for the amino and sulfonamide protons.

-

¹³C NMR: Shows the number of unique carbon atoms in the molecule.

-

-

Mass Spectrometry (MS): Determines the molecular weight of the compound and can provide information about its fragmentation pattern, aiding in structural elucidation. High-resolution mass spectrometry (HRMS) is used to confirm the elemental composition.

-

Infrared (IR) Spectroscopy: Identifies the presence of key functional groups. Characteristic peaks would be expected for the N-H stretches of the amino and sulfonamide groups, S=O stretches of the sulfonamide, and C=C stretches of the aromatic rings.

Chromatographic Methods

-

Thin-Layer Chromatography (TLC): Used for monitoring reaction progress and for preliminary purity assessment.

-

High-Performance Liquid Chromatography (HPLC): A powerful technique for determining the purity of the final compound and for quantitative analysis.

-

Gas Chromatography (GC): Can be used for the analysis of volatile derivatives.

Pharmacokinetics and Toxicity

For any compound with therapeutic potential, understanding its pharmacokinetic (ADME: Absorption, Distribution, Metabolism, and Excretion) and toxicity profile is critical.

-

Absorption and Distribution: The lipophilicity introduced by the benzyl group can influence how the compound is absorbed and distributed throughout the body.

-

Metabolism: The amino group and the aromatic rings are potential sites for metabolic transformations, such as N-acetylation, hydroxylation, or glucuronidation.

-

Excretion: The route and rate of excretion (e.g., renal or fecal) are important parameters to determine the compound's half-life in the body.

-

Toxicity: In silico and in vitro assays are initially used to predict potential toxicity. Subsequent in vivo studies in animal models are necessary to establish a comprehensive safety profile.

Future Directions and Conclusion

The this compound scaffold represents a versatile platform for the design and discovery of new therapeutic agents. The wealth of knowledge on sulfonamide chemistry, combined with modern drug design strategies, opens up numerous avenues for future research.

Key areas for further exploration include:

-

Synthesis of diverse libraries of derivatives: Systematic modification of the core structure will likely lead to the discovery of compounds with novel biological activities.

-

Elucidation of specific mechanisms of action: Detailed biochemical and cellular studies are needed to understand how these compounds interact with their biological targets.

-

Optimization of pharmacokinetic and safety profiles: Medicinal chemistry efforts can be directed towards improving the drug-like properties of lead compounds.

References

-

PrepChem. Synthesis of 4-aminobenzenesulfonamide. Available from: [Link]

-

Matulienė, J., et al. 4-Amino-substituted Benzenesulfonamides as Inhibitors of Human Carbonic Anhydrases. Molecules. 2017;22(1):144. Available from: [Link]

- United States Patent 4698445. 4-amino benzenesulfonamides.

-

Ngassa, F. N., et al. Synthesis and crystallographic characterization of N-allyl-N-benzyl-4-methylbenzenesulfonamide. European Journal of Chemistry. 2020;11(3):245-249. Available from: [Link]

-

Aktas, G., et al. N,4-Dimethyl-N-(4-nitrobenzyl)benzenesulfonamide. Acta Crystallographica Section E: Structure Reports Online. 2008;64(Pt 2):o596. Available from: [Link]

-

Ajeet, et al. Synthesis, Spectral Characterization, Docking Studies and QSAR Screening of 4-amino-benzenesulfonamides/N-acetyl 4-amino-benzenesulfonamide Derivatives as Antimicrobial Agents. Journal of Pharmacy and Nutrition Sciences. 2014;4(2):134-143. Available from: [Link]

-

Liu, Z., et al. Facile N-Arylation of Amines and Sulfonamides and O-Arylation of Phenols and Arenecarboxylic Acids. Organic Letters. 2007;9(19):3713-3716. Available from: [Link]

-

Wikipedia. Reduction of nitro compounds. Available from: [Link]

-

Williams, J. M., et al. Manganese-Catalyzed N-Alkylation of Sulfonamides Using Alcohols. The Journal of Organic Chemistry. 2019;84(7):4346-4354. Available from: [Link]

-

Arslan, H., et al. N-Benzoyl-4-nitro-benzene-sulfonamide monohydrate. Acta Crystallographica Section E: Structure Reports Online. 2012;68(Pt 1):o10. Available from: [Link]

-

ATB (Automated Topology Builder). N-(4-Acetylphenyl)-4-aminobenzenesulfonamide. Available from: [Link]